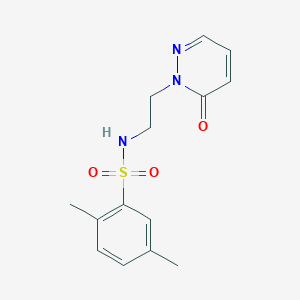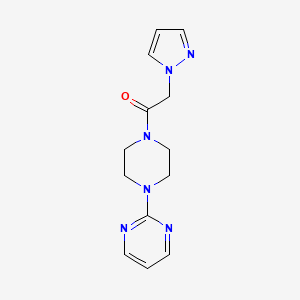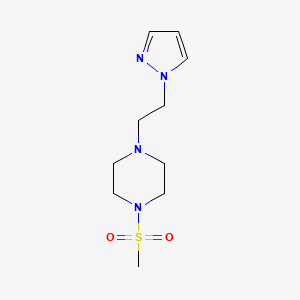
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide, also known as ML324, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have promising results in various preclinical studies, making it a subject of interest for further research.
Aplicaciones Científicas De Investigación
Glutaminase Inhibition
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide analogs have been explored for their potential as glutaminase inhibitors, a therapeutic approach in cancer treatment. Glutaminase is an enzyme that converts glutamine to glutamate, a critical process in cancer cell metabolism. The study of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar chemical scaffold, revealed that certain analogs maintained the potency of BPTES and exhibited improved solubility, offering a promising avenue for the development of more effective cancer therapies. One specific analog demonstrated similar potency to BPTES and effectively attenuated the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model, showcasing its potential as a glutaminase inhibitor (Shukla et al., 2012).
Anticonvulsant Activity
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide derivatives have been investigated for their anticonvulsant properties. The synthesis and pharmacological evaluation of such derivatives, particularly indoline derivatives functionalized with aryloxadiazole amine and benzothiazole acetamide, were performed to assess their efficacy against seizures. The compounds exhibited significant anticonvulsant activity in preclinical models, suggesting a potential role in the treatment of epilepsy and related disorders. The most active compound in this series demonstrated a notable effect against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures, highlighting its potential as an effective anticonvulsant agent (Nath et al., 2021).
Antimicrobial Activity
The antimicrobial activity of N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide derivatives has been explored, with some derivatives showing promising results. For instance, the preparation of 4-aminophenylacetic acid derivatives revealed compounds with notable antimicrobial activity. This research suggests the potential of N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide derivatives in contributing to the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Bedair et al., 2006).
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14(9-22-11-4-2-1-3-5-11)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPWSCMUMVBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2612313.png)



![5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2612321.png)


![3-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2612326.png)
![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612327.png)


![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2612335.png)